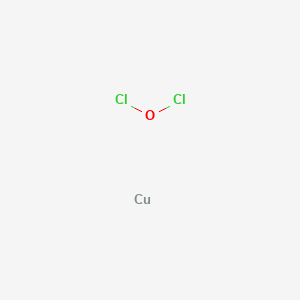
Chloro hypochlorite;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro hypochlorite;copper is a compound that combines copper with hypochlorite ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically represented by the chemical formula Cu(ClO).
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro hypochlorite;copper can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with sodium hypochlorite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound along with sodium chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound often involves the electrolysis of copper chloride solutions. This process is carried out in an electrolytic cell where copper ions are reduced at the cathode, and hypochlorite ions are generated at the anode. The resulting compound is then collected and purified for various applications .
Chemical Reactions Analysis
Corrosion Mechanisms
Copper is known to undergo significant corrosion when exposed to chlorinated water, particularly in the presence of sodium hypochlorite (NaClO). Research indicates that:
-
The presence of sodium hypochlorite enhances the corrosion rate of copper by altering the electrochemical environment.
-
At temperatures above 50 °C, the predominant corrosion products shift from cuprous oxide (Cu2O) and basic copper carbonate (Cu2(OH)2CO3) to cupric oxide (CuO), which has a more protective role against further corrosion .
Formation of Copper Chloride Complexes
In acidic conditions or when excess chloride ions are present, copper can form stable complexes such as:
-
CuCl (copper(I) chloride), which appears as a white precipitate.
-
[CuCl2]−, a soluble complex formed when CuCl reacts with additional chloride ions .
The reaction can be summarized as follows:
Cu2O(s)+2HCl(aq)→2CuCl(s)+H2O(l)
This transformation is crucial for stabilizing the copper(I) oxidation state and preventing disproportionation reactions.
Electrophilic Chlorocyclization Reaction
Chloro hypochlorite; copper also plays a role in electrophilic chlorocyclization reactions, where it acts as a catalyst. In these reactions, copper facilitates the formation of chlorinated cyclic compounds from alkenes or alkynes in the presence of chlorinating agents. The general reaction mechanism involves:
-
The generation of a copper(I) species that reacts with an alkene to form a cyclic intermediate.
-
Subsequent chlorination leads to the formation of chlorinated products.
This methodology has been shown to yield high percentages of desired products under optimized conditions .
Scientific Research Applications
Chloro hypochlorite;copper has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including oxidation and chlorination reactions.
Biology: The compound is used in biological studies to investigate the effects of copper and hypochlorite ions on cellular processes.
Medicine: this compound is used in the development of antimicrobial agents and disinfectants.
Industry: The compound is used in industrial processes, such as water treatment and the production of chlorinated compounds .
Mechanism of Action
The mechanism of action of chloro hypochlorite;copper involves the interaction of hypochlorite ions with organic molecules. Hypochlorite ions act as strong oxidizing agents, reacting with fatty acids and amino acids to disrupt cellular processes. This leads to the degradation of cellular components and the inhibition of microbial growth. The copper ions in the compound also contribute to its antimicrobial properties by interacting with cellular enzymes and proteins, leading to their inactivation .
Comparison with Similar Compounds
Chloro hypochlorite;copper can be compared with other similar compounds, such as:
Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent. It is less stable than this compound and has a lower antimicrobial activity.
Calcium hypochlorite: Used in water treatment and disinfection. It is more stable than sodium hypochlorite but less effective than this compound in certain applications.
Copper(II) chloride: Used in various chemical reactions and industrial processes.
This compound is unique due to its combination of copper and hypochlorite ions, which provides it with enhanced stability and antimicrobial activity compared to other hypochlorite compounds.
Properties
CAS No. |
1332-65-6 |
|---|---|
Molecular Formula |
ClCuHO- |
Molecular Weight |
116.00 g/mol |
IUPAC Name |
chloro hypochlorite;copper |
InChI |
InChI=1S/Cl.Cu.H2O/h;;1H2/p-1 |
InChI Key |
OQWZOIWFOUATHE-UHFFFAOYSA-M |
SMILES |
O(Cl)Cl.[Cu] |
Canonical SMILES |
[OH-].[Cl].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















